molecular formula C9H22ClNO B6177892 7-(dimethylamino)heptan-2-ol hydrochloride CAS No. 2567503-45-9

7-(dimethylamino)heptan-2-ol hydrochloride

Cat. No.: B6177892
CAS No.: 2567503-45-9
M. Wt: 195.7
InChI Key:
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Description

7-(Dimethylamino)heptan-2-ol hydrochloride is a chemical compound with a molecular formula of C9H22ClNO. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is known for its role in synthetic chemistry and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(dimethylamino)heptan-2-ol hydrochloride typically involves the reaction of heptan-2-ol with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions: 7-(Dimethylamino)heptan-2-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-(Dimethylamino)heptan-2-ol hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of 7-(dimethylamino)heptan-2-ol hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways and biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 7-(Dimethylamino)heptan-2-ol hydrochloride is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various research and industrial purposes .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-(dimethylamino)heptan-2-ol hydrochloride involves the reaction of 7-hepten-2-ol with dimethylamine followed by quaternization with hydrochloric acid.", "Starting Materials": [ "7-hepten-2-ol", "dimethylamine", "hydrochloric acid" ], "Reaction": [ "7-hepten-2-ol is reacted with excess dimethylamine in the presence of a catalyst such as boron trifluoride etherate to form 7-(dimethylamino)hept-2-ene.", "The 7-(dimethylamino)hept-2-ene is then quaternized with hydrochloric acid to form 7-(dimethylamino)heptan-2-ol hydrochloride." ] }

CAS No.

2567503-45-9

Molecular Formula

C9H22ClNO

Molecular Weight

195.7

Purity

95

Origin of Product

United States

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